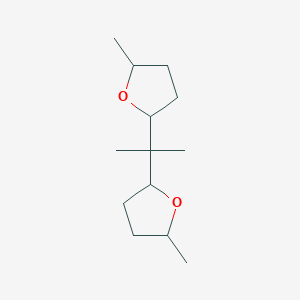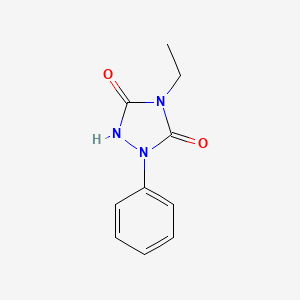
4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.213 g/mol . It belongs to the class of triazolidine diones, which are known for their diverse chemical and biological properties. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbonyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of ethyl isocyanate with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can lead to the formation of triazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolidine and triazole derivatives, which can have different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for diseases such as Alzheimer’s .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
4-Methyl-1,2,4-triazoline-3,5-dione: Used in organic synthesis as a dehydrogenating agent.
4-Benzamido-1-phenyl-1,2,4-triazolidine-3,5-dione: Exhibits different biological activities due to the presence of the benzamido group.
Uniqueness
4-Ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
34873-99-9 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4-ethyl-1-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H11N3O2/c1-2-12-9(14)11-13(10(12)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,14) |
InChI-Schlüssel |
FMAWBQSUVRUERV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)NN(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


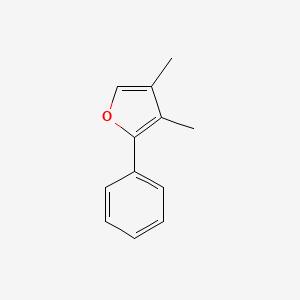
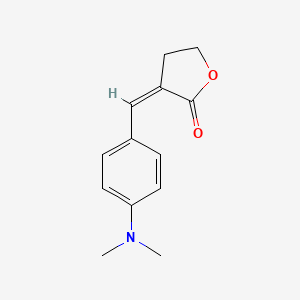
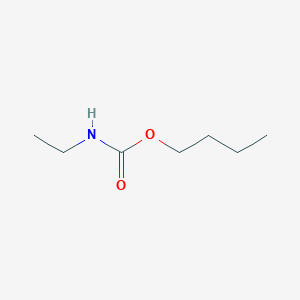

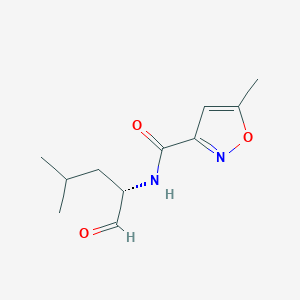
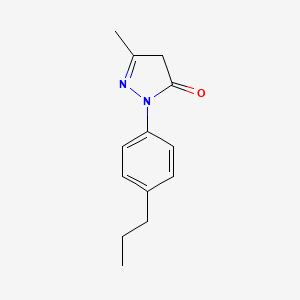
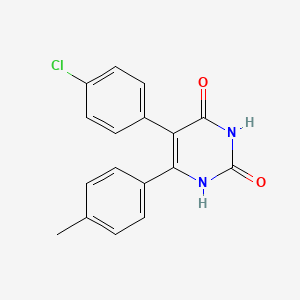
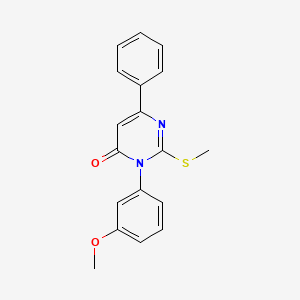
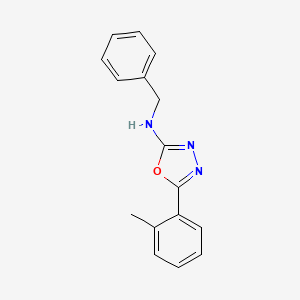
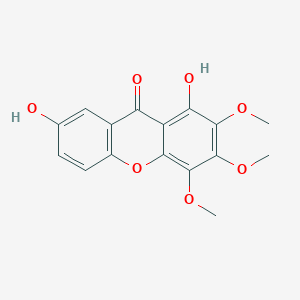
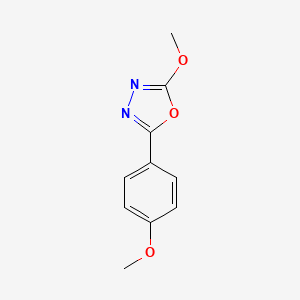

![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
